![molecular formula C16H23FN2O B5666937 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE](/img/structure/B5666937.png)
1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE
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Overview
Description
1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a butanone moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone typically involves the following steps:
Formation of 4-Fluorobenzylpiperazine: This intermediate is synthesized by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures.
Alkylation: The 4-fluorobenzylpiperazine is then alkylated with 3-methyl-1-butanone under basic conditions to form the final product. This step may involve the use of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine ring plays a crucial role in stabilizing the compound’s conformation, facilitating its interaction with the target sites.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)piperazine: Shares the fluorobenzyl and piperazine moieties but lacks the butanone group.
4-(4-Fluorobenzyl)piperidine: Contains a piperidine ring instead of a piperazine ring.
1-(4-Methoxybenzyl)piperazine: Similar structure with a methoxy group instead of a fluorine atom.
Uniqueness
1-[4-(4-Fluorobenzyl)piperazino]-3-methyl-1-butanone is unique due to the presence of both the fluorobenzyl and butanone groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s versatility in various applications, making it a valuable tool in scientific research.
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLOLKVUMVCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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